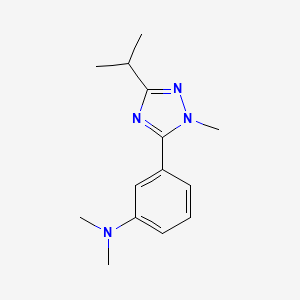![molecular formula C15H22F3N5O B5682220 N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide](/img/structure/B5682220.png)
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide is a complex organic compound that features a pyrrolidine ring, a trifluorobutanamide group, and an aminopyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyrimidine Group: This step involves the coupling of the pyrrolidine ring with a 4-aminopyrimidine derivative under suitable conditions.
Attachment of the Trifluorobutanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorobutanamide group may enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]acetamide
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
Uniqueness
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluorobutanamide group, in particular, enhances its stability and binding affinity, making it a valuable compound in drug discovery and other scientific research applications.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c1-9(2)10-7-23(14-20-6-4-12(19)22-14)8-11(10)21-13(24)3-5-15(16,17)18/h4,6,9-11H,3,5,7-8H2,1-2H3,(H,21,24)(H2,19,20,22)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKWQALRFAIHDX-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)CCC(F)(F)F)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC(F)(F)F)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane](/img/structure/B5682180.png)
![(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B5682183.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B5682204.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![1-(4-Chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B5682219.png)
![(3aS,7aR)-5-methyl-2-(5-propylpyrimidin-4-yl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)

